molecular formula C21H30N6 B12401260 CXCR4 antagonist 6

CXCR4 antagonist 6

货号: B12401260
分子量: 366.5 g/mol
InChI 键: SJRFKTBEMQHUCF-IBGZPJMESA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

CXCR4 antagonist 6 is a potent compound that inhibits the activity of the C-X-C chemokine receptor type 4 (CXCR4). This receptor is a member of the G protein-coupled receptor family and plays a crucial role in various physiological processes, including hematopoiesis, organogenesis, and tissue repair. The CXCR4 receptor is also implicated in several pathological conditions, such as cancer, HIV infection, and inflammatory diseases .

准备方法

The synthesis of CXCR4 antagonist 6 involves several steps, including the use of various reagents and reaction conditions. One common synthetic route includes the following steps :

    Formation of the core structure: This involves the reaction of toluene at 100°C for 17 hours, yielding a product with a 62-89% yield.

    Sulfonation: The product is treated with sulfuric acid (80-99 wt%) at room temperature for 1-2 days, resulting in a yield of 87-99%.

    Cyclization: The intermediate is then cyclized using 2.5 M sulfuric acid at 120°C for 1-2 days, achieving a yield of 76-92%.

    Chlorination: The product is chlorinated using thionyl chloride in dichloromethane at room temperature for 3 hours, with a yield of 90-99%.

    Protection: The compound is protected using di-tert-butyl dicarbonate in dichloromethane at room temperature for 17 hours, yielding 65%.

    Reduction: The protected compound is reduced using sodium borohydride in acetic acid at room temperature for 48 hours, achieving a yield of 64%.

    Deprotection: The final deprotection step involves the use of trifluoroacetic acid in dichloromethane at room temperature for 1 hour, resulting in a yield of 92-99%.

化学反应分析

CXCR4 antagonist 6 undergoes various chemical reactions, including oxidation, reduction, and substitution . Some common reagents and conditions used in these reactions are:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions often involve nucleophiles such as halides or amines in the presence of a suitable catalyst.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

科学研究应用

CXCR4 antagonist 6 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry . Some notable applications include:

    Cancer therapy: this compound has shown potential in inhibiting tumor growth, metastasis, and angiogenesis by blocking the CXCL12/CXCR4 signaling pathway.

    HIV treatment: The compound can inhibit the entry of HIV into host cells by blocking the CXCR4 receptor, which serves as a co-receptor for the virus.

    Inflammatory diseases: this compound can modulate immune cell migration and reduce inflammation in various disease models.

    Drug delivery: The compound has been explored for use in nano-based drug delivery systems to enhance the targeted delivery of therapeutic agents.

作用机制

CXCR4 antagonist 6 exerts its effects by binding to the CXCR4 receptor and preventing the interaction with its natural ligand, C-X-C chemokine ligand 12 (CXCL12) . This inhibition disrupts downstream signaling pathways, such as the activation of phosphoinositide 3-kinase (PI3K), Akt, and extracellular signal-regulated kinase (ERK), which are involved in cell proliferation, survival, and migration. By blocking these pathways, this compound can inhibit tumor growth, metastasis, and other pathological processes.

相似化合物的比较

Several other CXCR4 antagonists have been developed and studied for their therapeutic potential . Some notable examples include:

    Plerixafor (AMD3100): A well-known CXCR4 antagonist used in stem cell mobilization and cancer therapy.

    Mavorixafor: An oral CXCR4 antagonist approved for the treatment of WHIM syndrome.

CXCR4 antagonist 6 stands out due to its high potency and selectivity, as well as its ability to inhibit CXCL12-induced cytosolic calcium flux and cell migration . These unique properties make it a promising candidate for further research and development in various therapeutic areas.

属性

分子式

C21H30N6

分子量

366.5 g/mol

IUPAC 名称

2-methyl-4-(4-methylpiperazin-1-yl)-6-[[(2S)-2-(3-methylpyridin-2-yl)pyrrolidin-1-yl]methyl]pyrimidine

InChI

InChI=1S/C21H30N6/c1-16-6-4-8-22-21(16)19-7-5-9-27(19)15-18-14-20(24-17(2)23-18)26-12-10-25(3)11-13-26/h4,6,8,14,19H,5,7,9-13,15H2,1-3H3/t19-/m0/s1

InChI 键

SJRFKTBEMQHUCF-IBGZPJMESA-N

手性 SMILES

CC1=C(N=CC=C1)[C@@H]2CCCN2CC3=CC(=NC(=N3)C)N4CCN(CC4)C

规范 SMILES

CC1=C(N=CC=C1)C2CCCN2CC3=CC(=NC(=N3)C)N4CCN(CC4)C

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。